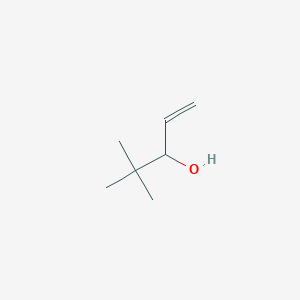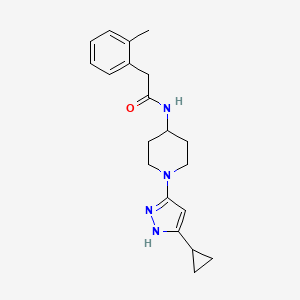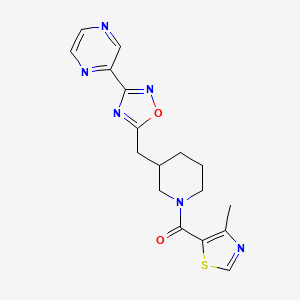
N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as DPI, is a chemical compound that has been widely studied in the field of biochemistry and pharmacology. This compound has shown promising results in various research studies, particularly in its ability to inhibit certain enzymes and proteins in the human body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Research
A class of optically active polyamides (PAs) featuring 1,3-dioxoisoindolin-2-yl pendent groups was synthesized through direct polycondensation. These PAs demonstrated high solubility in polar organic solvents and were characterized for their thermal properties, indicating potential applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010; Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Crystal Structure Analysis
The compound's crystal structure was analyzed through IR spectroscopy, SEM, and single crystal X-ray diffraction techniques. The analysis provided insights into its geometric parameters and molecular interactions, highlighting its relevance in structural chemistry (Bülbül et al., 2015).
Applications in Luminescence and Nano-Aggregates
Studies have shown that certain derivatives exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solution. These properties suggest applications in optical materials and sensors (Srivastava et al., 2017).
Corrosion Inhibition for Mild Steel
Derivatives of N-(1,3-dioxoisoindolin-2-yl) have been synthesized with the potential to inhibit corrosion of mild steel in acidic media. This application could be significant for materials science and engineering (Aouine et al., 2011).
Antiepileptic Activity
Research into novel phthalimide derivatives bearing N-(1,3-dioxoisoindolin-2-yl) structures has shown promising antiepileptic activities, suggesting potential pharmaceutical applications (Asadollahi et al., 2019).
Antimicrobial Activities
Some derivatives exhibited significant antibacterial and antifungal activities, indicating potential for development as antimicrobial agents (Patel & Dhameliya, 2010).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-14-8-9-15(24)22(14)11-6-4-10(5-7-11)17(25)20-13-3-1-2-12-16(13)19(27)21-18(12)26/h1-7H,8-9H2,(H,20,25)(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLAHBGITASOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2676448.png)
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2676449.png)

![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)
![trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2676453.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2676457.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)


